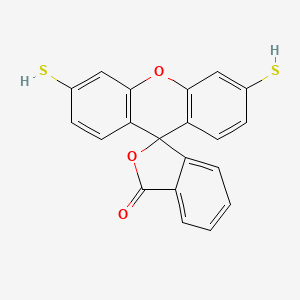
Thiofluorescein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiofluorescein, also known as dithis compound, is a complexometric indicator used in analytical chemistry. It is a derivative of fluorescein, where the oxygen atoms in the xanthene core are replaced by sulfur atoms. This compound is known for its ability to change color when it binds to mercury ions, making it useful in titration and detection of thiols .
Vorbereitungsmethoden
Thiofluorescein can be synthesized through several methods. One common synthetic route involves the demethylation of 3,3’-dimethoxydiphenyl sulfide to produce 3,3’-dihydroxydiphenyl sulfide, which is then condensed with phthalic anhydride in the presence of sulfuric acid . Another method involves a one-pot process that combines condensation in sulfuric acid and demethylation in pyridine-sulfuric acid . Industrial production methods typically follow similar synthetic routes but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Thiofluorescein undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with bromine in acetic acid and iodine in methanol to form 4,5-dibromo- and 4,5-diiodothiofluoresceins . Common reagents used in these reactions include bromine, iodine, and sulfuric acid. The major products formed from these reactions are halogenated derivatives of this compound, which have different properties and applications.
Wissenschaftliche Forschungsanwendungen
Thiofluorescein has a wide range of applications in scientific research. In chemistry, it is used as a complexometric indicator for detecting mercury ions and thiols . In biology, it is employed in fluorescent labeling of cellular proteins, allowing researchers to study protein-associated biological events . In medicine, this compound derivatives are used in diagnostic imaging and as fluorescent probes for detecting specific biomolecules . In industry, it is used in the development of optical sensors and as a component in fluorescent dyes .
Wirkmechanismus
The mechanism of action of thiofluorescein involves its ability to bind to specific ions or molecules, resulting in a change in its fluorescence properties. When this compound binds to mercury ions, it undergoes a color change from blue to colorless . This binding occurs through the sulfur atoms in the this compound molecule, which interact with the mercury ions. The molecular targets and pathways involved in this process are primarily related to the interaction between the sulfur atoms and the target ions or molecules.
Vergleich Mit ähnlichen Verbindungen
Thiofluorescein is similar to other fluorescein derivatives, such as fluorescein, eosin, and erythrosin. it is unique in that it contains sulfur atoms instead of oxygen atoms in the xanthene core, which gives it different chemical and fluorescence properties . Other similar compounds include 2,4,5,7-tetrabromothis compound and 2,4,5,7-tetraiodothis compound, which are halogenated derivatives of this compound . These compounds have different applications and properties compared to this compound, making them useful in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
25319-73-7 |
|---|---|
Molekularformel |
C20H12O3S2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
3',6'-bis(sulfanyl)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H12O3S2/c21-19-13-3-1-2-4-14(13)20(23-19)15-7-5-11(24)9-17(15)22-18-10-12(25)6-8-16(18)20/h1-10,24-25H |
InChI-Schlüssel |
QOMSORNLFVSVPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)S)OC5=C3C=CC(=C5)S |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)S)OC5=C3C=CC(=C5)S |
Key on ui other cas no. |
25319-73-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















